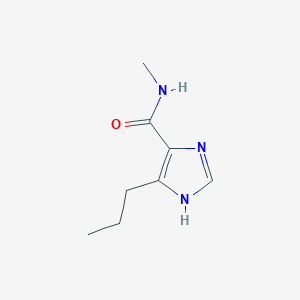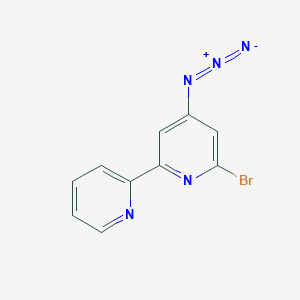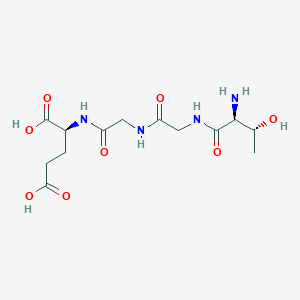
L-Glutamic acid, L-threonylglycylglycyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glutamic acid, L-threonylglycylglycyl- is a compound that combines the properties of L-glutamic acid, L-threonine, and glycine. L-glutamic acid is a non-essential amino acid that plays a crucial role in protein synthesis and functions as a neurotransmitter in the central nervous system . L-threonine is an essential amino acid necessary for protein synthesis and various metabolic processes . Glycine is the simplest amino acid and is involved in the synthesis of proteins and other important biomolecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, L-threonylglycylglycyl- typically involves the stepwise coupling of the individual amino acids. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of L-Glutamic acid, L-threonylglycylglycyl- can be achieved through fermentation processes using genetically engineered microorganisms. For example, Corynebacterium glutamicum can be engineered to overproduce L-glutamic acid, L-threonine, and glycine, which can then be purified and coupled to form the desired compound .
化学反応の分析
Types of Reactions
L-Glutamic acid, L-threonylglycylglycyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of L-Glutamic acid, L-threonylglycylglycyl- can yield oxo derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
L-Glutamic acid, L-threonylglycylglycyl- has a wide range of scientific research applications, including:
作用機序
The mechanism of action of L-Glutamic acid, L-threonylglycylglycyl- involves its interaction with specific molecular targets and pathways. For example, L-glutamic acid acts as an excitatory neurotransmitter by activating ionotropic and metabotropic glutamate receptors in the central nervous system . L-threonine and glycine can modulate various metabolic pathways and contribute to protein synthesis and cellular functions .
類似化合物との比較
Similar Compounds
L-Glutamic acid: A non-essential amino acid involved in protein synthesis and neurotransmission.
L-Threonine: An essential amino acid necessary for protein synthesis and metabolic processes.
Glycine: The simplest amino acid involved in protein synthesis and other biochemical processes.
Uniqueness
L-Glutamic acid, L-threonylglycylglycyl- is unique due to its combination of three different amino acids, each contributing distinct properties.
特性
CAS番号 |
403700-52-7 |
|---|---|
分子式 |
C13H22N4O8 |
分子量 |
362.34 g/mol |
IUPAC名 |
(2S)-2-[[2-[[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]pentanedioic acid |
InChI |
InChI=1S/C13H22N4O8/c1-6(18)11(14)12(23)16-4-8(19)15-5-9(20)17-7(13(24)25)2-3-10(21)22/h6-7,11,18H,2-5,14H2,1H3,(H,15,19)(H,16,23)(H,17,20)(H,21,22)(H,24,25)/t6-,7+,11+/m1/s1 |
InChIキー |
PXGCVZVTIGGVSA-BUYFANAVSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)N)O |
正規SMILES |
CC(C(C(=O)NCC(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{5-[4-(Hexadecyloxy)phenyl]-1,3,4-oxadiazol-2-YL}benzonitrile](/img/structure/B14237080.png)
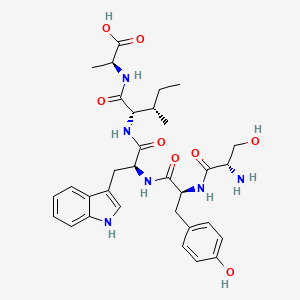

![(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide](/img/structure/B14237100.png)
![{3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14237106.png)

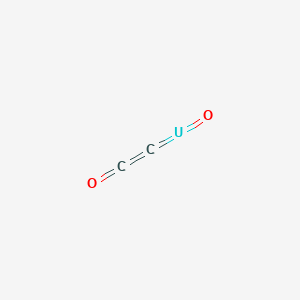
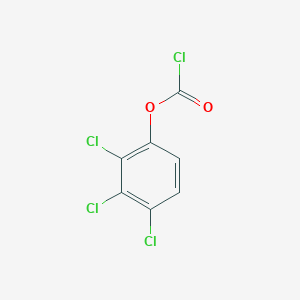
![N-[2-(Methylsulfanyl)phenyl]-2-sulfanylacetamide](/img/structure/B14237133.png)
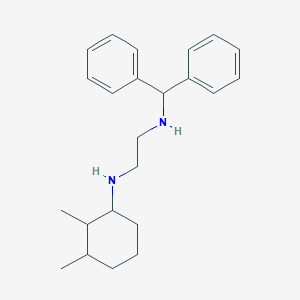
![3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid](/img/structure/B14237142.png)
![6,9-Dioxa-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14237146.png)
